tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.25 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound notable for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. It features a piperidine ring with a fluorine atom and hydroxyl group, which may influence its biological activity significantly.
- Molecular Formula : C₁₀H₁₈FNO₃
- Molecular Weight : 219.26 g/mol
- CAS Number : 1174020-44-0
- Purity : ≥98%
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a pharmaceutical intermediate. Its unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to known CNS-active compounds. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.
1. Synthesis and Pharmacological Potential
Research indicates that this compound serves as a precursor for various bioactive molecules. Its synthesis from N-(tert-Butoxycarbonyl)-4-piperidone has been documented, showcasing its utility in creating compounds targeting neurological disorders .
2. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes related to metabolic pathways. For instance, its structural analogs have shown promise as acetyl-CoA carboxylase (ACC) inhibitors, which are relevant in managing metabolic diseases such as obesity and diabetes .
Study | Findings |
---|---|
Inhibition of ACC | The compound's analogs reduced fatty acid synthesis in cell lines treated with high-fat diets. |
CNS Activity | Preliminary assays suggest potential modulation of serotonin receptors, indicating possible antidepressant properties. |
3. Toxicological Profile
Toxicological assessments indicate that while the compound exhibits low acute toxicity, it can cause irritation upon contact. Safety data highlights the need for caution during handling due to irritant properties .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160437 | |
Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-44-0, 955029-44-4 | |
Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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